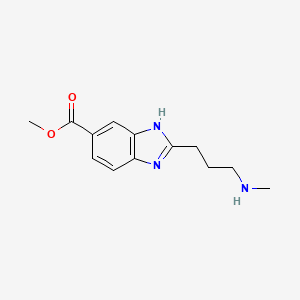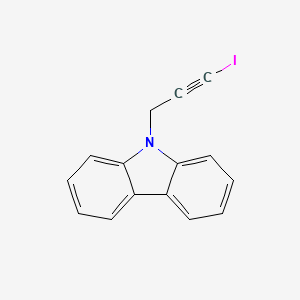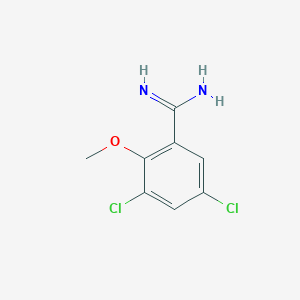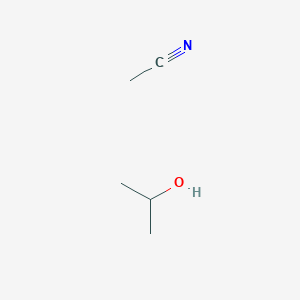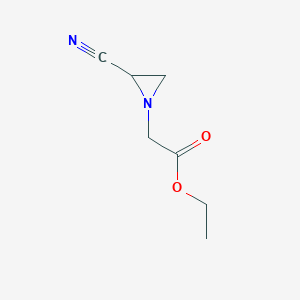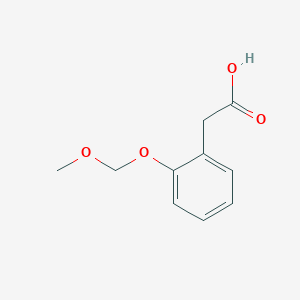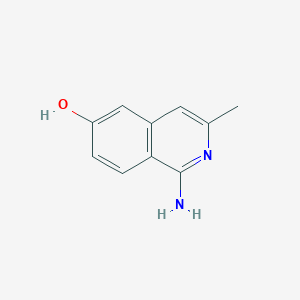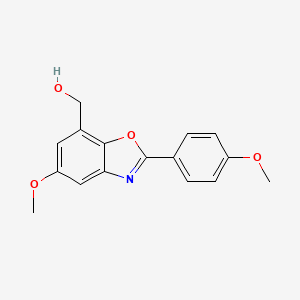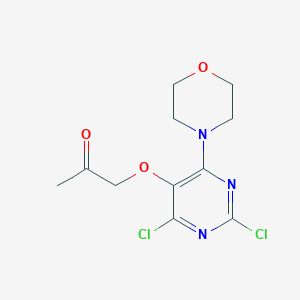
1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxypropan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxypropan-2-one is a synthetic organic compound with a complex structure It is characterized by the presence of a pyrimidine ring substituted with dichloro and morpholinyl groups, and an oxy-propanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxypropan-2-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction between appropriate precursors, such as 2,4-dichloro-5-nitropyrimidine and morpholine.
Substitution Reaction: The nitro group is then reduced to an amino group, followed by substitution with a chloro group to form 2,4-dichloro-6-morpholin-4-yl-pyrimidine.
Coupling Reaction: The final step involves coupling the pyrimidine derivative with propan-2-one under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxypropan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro groups in the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Scientific Research Applications
1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxypropan-2-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxypropan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2,4-Dichloro-6-morpholin-4-yl-pyrimidine: Shares the pyrimidine core but lacks the oxy-propanone moiety.
1-Cyclopropyl-2-(2,4-dichloro-6-morpholin-4-yl-pyrimidin-5-yloxy)-ethanol: Similar structure with an ethanol group instead of propan-2-one.
Properties
Molecular Formula |
C11H13Cl2N3O3 |
|---|---|
Molecular Weight |
306.14 g/mol |
IUPAC Name |
1-(2,4-dichloro-6-morpholin-4-ylpyrimidin-5-yl)oxypropan-2-one |
InChI |
InChI=1S/C11H13Cl2N3O3/c1-7(17)6-19-8-9(12)14-11(13)15-10(8)16-2-4-18-5-3-16/h2-6H2,1H3 |
InChI Key |
ZZDAAVOYFUBIAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)COC1=C(N=C(N=C1Cl)Cl)N2CCOCC2 |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
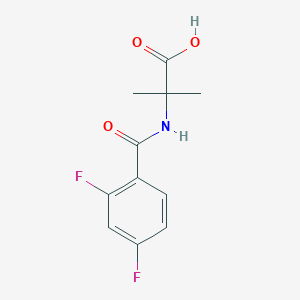
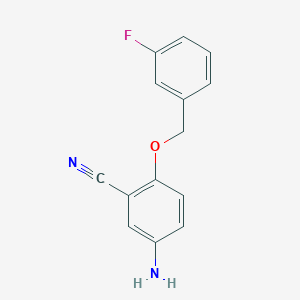
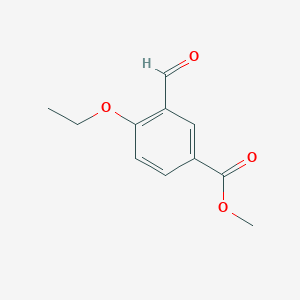
![[Bis(triethoxysilyl)methyl]lithium](/img/structure/B8483927.png)
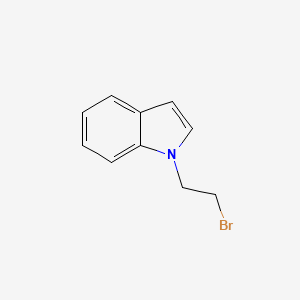
![[2-(3-Nitrophenyl)ethyl]pyrrolidine](/img/structure/B8483940.png)
